molecular formula C19H15Cl2NO3 B4134814 5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide

5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide

Cat. No. B4134814
M. Wt: 376.2 g/mol
InChI Key: BJWBRKXAKRKZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide, commonly known as DCF, is a synthetic compound that belongs to the class of furan-2-carboxamides. It is widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

DCF exerts its therapeutic effects by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DCF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DCF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, DCF also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has potential toxic effects, and its safety profile in humans is not well established.

Future Directions

There are several future directions for research on DCF. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of DCF in humans, and to establish optimal dosing regimens for its potential therapeutic use.

Scientific Research Applications

DCF has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. DCF has also been studied for its potential use in the treatment of neuropathic pain, a type of chronic pain caused by nerve damage.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-11-15(19(23)22-13-4-6-14(24-2)7-5-13)10-18(25-11)12-3-8-16(20)17(21)9-12/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWBRKXAKRKZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
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5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
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5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
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5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
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5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
Reactant of Route 6
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5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide

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